molecular formula C26H18N8S4 B11070053 4,5-bis{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}benzene-1,2-dicarbonitrile

4,5-bis{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}benzene-1,2-dicarbonitrile

Cat. No.: B11070053
M. Wt: 570.7 g/mol
InChI Key: QZFILQZGRZLUGM-UHFFFAOYSA-N
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Description

4,5-BIS{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-2-CYANOPHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes triazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-BIS{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-2-CYANOPHENYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include allyl bromide, thiophene-2-carboxylic acid, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4,5-BIS{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-2-CYANOPHENYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

    Substitution: The allyl and thiophene groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4,5-BIS{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-2-CYANOPHENYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,5-BIS{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-2-CYANOPHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The triazole and thiophene rings can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
  • 2-{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Uniqueness

4,5-BIS{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-2-CYANOPHENYL CYANIDE is unique due to its dual cyanide groups and the specific arrangement of its triazole and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C26H18N8S4

Molecular Weight

570.7 g/mol

IUPAC Name

4,5-bis[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C26H18N8S4/c1-3-9-33-23(19-7-5-11-35-19)29-31-25(33)37-21-13-17(15-27)18(16-28)14-22(21)38-26-32-30-24(34(26)10-4-2)20-8-6-12-36-20/h3-8,11-14H,1-2,9-10H2

InChI Key

QZFILQZGRZLUGM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SC2=C(C=C(C(=C2)C#N)C#N)SC3=NN=C(N3CC=C)C4=CC=CS4)C5=CC=CS5

Origin of Product

United States

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